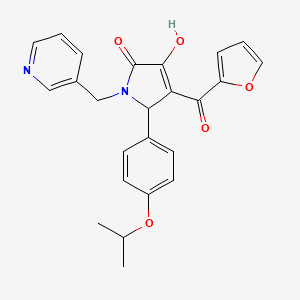

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

説明

特性

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-15(2)31-18-9-7-17(8-10-18)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPJVFULVVBNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H26N2O4

- Molecular Weight : 402.48 g/mol

- Structure : The compound features a pyrrole ring substituted with a furan-2-carbonyl group, a hydroxyl group, and an isopropoxyphenyl moiety, along with a pyridine ring.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The presence of the furan and pyridine rings enhances the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the furan moiety is believed to contribute to this activity by facilitating the formation of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects, potentially acting as an NMDA receptor antagonist. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate neurotransmitter systems suggests that it could help in managing symptoms associated with these conditions .

The biological activity of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly NMDA receptors, influencing neuronal signaling pathways.

- Oxidative Stress Induction : By generating ROS, it can lead to cellular stress responses that trigger apoptosis in malignant cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against S. aureus and E. coli with MIC values in the low micromolar range. |

| Study 2 | Showed that similar pyrrole derivatives induced apoptosis in various cancer cell lines through ROS generation. |

| Study 3 | Investigated neuroprotective effects, suggesting potential use in treating neurodegenerative diseases by modulating NMDA receptor activity. |

科学的研究の応用

Biological Activities

Research has indicated that derivatives of pyrrole compounds exhibit a wide array of biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Anti-cancer Properties : Studies have demonstrated that certain pyrrole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against specific cancer types .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory medications. Research indicates that similar compounds can significantly reduce inflammation in vitro and in vivo .

Synthetic Methodologies

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Pyrrole Ring : Utilizing a cyclization reaction involving furan and appropriate carbonyl precursors.

- Functionalization : Subsequent reactions to introduce hydroxyl and isopropoxy groups, enhancing the compound's biological activity.

- Pyridine Integration : The introduction of the pyridine moiety is critical for achieving desired pharmacological properties, often through nucleophilic substitution reactions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that derivatives containing the furan moiety exhibited significant antimicrobial activity against resistant bacterial strains, suggesting that modifications to the furan structure could lead to more potent agents .

- Cancer Research : Research presented at the International Conference on Medicinal Chemistry indicated that compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one showed promising results in inhibiting cell proliferation in various cancer cell lines .

- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound led to reduced markers of inflammation, highlighting its potential as an anti-inflammatory agent .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes critical structural differences and their implications:

Key Observations:

Position 1: Pyridin-3-ylmethyl (target) vs. alkyl/heterocyclic groups (e.g., 3-methoxypropyl , isoxazole ). Pyridinyl enhances solubility and aromatic interactions compared to non-aromatic substituents.

Position 4 : Furan-2-carbonyl (target) vs. benzoyl or methylfuran . Furan’s smaller size and oxygen atom may favor hydrogen bonding, whereas benzoyl increases lipophilicity.

Position 5 : 4-Isopropoxyphenyl (target) vs. pyridinyl or fluorophenyl . Isopropoxy balances steric bulk and metabolic stability; fluorophenyl enhances resistance to oxidative metabolism.

Research Findings

Notes

Structural Optimization : Replacing furan-2-carbonyl with benzoyl (as in ) could be explored to modulate lipophilicity.

Biological Testing : Priority should be given to assays comparing the target’s activity with fluorophenyl and pyridinyl analogs.

Synthetic Challenges : The isopropoxy group’s steric bulk may necessitate tailored catalysts or prolonged reaction times .

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。